1-(4-Fluoro-3-methylphenyl)prop-2-EN-1-amine
CAS No.:
Cat. No.: VC17479603
Molecular Formula: C10H12FN
Molecular Weight: 165.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12FN |
|---|---|
| Molecular Weight | 165.21 g/mol |
| IUPAC Name | 1-(4-fluoro-3-methylphenyl)prop-2-en-1-amine |
| Standard InChI | InChI=1S/C10H12FN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6,10H,1,12H2,2H3 |
| Standard InChI Key | WCHFVELBYYGCNC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C(C=C)N)F |
Introduction
1-(4-Fluoro-3-methylphenyl)prop-2-EN-1-amine is an organic compound identified by the molecular formula . It belongs to the class of substituted phenylamines and features a fluorine atom and a methyl group on the aromatic ring, along with an allylamine functional group. This compound has various applications in pharmaceutical and chemical research due to its structural properties and potential for modification.
Bonding and Geometry
The molecule exhibits typical bond lengths and angles for aromatic systems, with the allylamine group introducing additional conjugation.
Synthesis
While specific synthesis protocols for this compound are not detailed in the provided sources, it can be synthesized via standard organic reactions involving:
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Starting Material: A fluorinated toluene derivative.
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Functionalization: Introduction of the allylamine group through nucleophilic substitution or coupling reactions.
The synthesis typically involves:
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Halogenation or methylation of benzene derivatives.
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Formation of the allylamine moiety via amination reactions.
Pharmaceutical Potential
The structural framework of this compound suggests possible applications in medicinal chemistry, particularly as a precursor or intermediate for synthesizing bioactive molecules.
Chemical Reactivity
The presence of both electron-withdrawing (fluorine) and electron-donating (methyl) groups on the aromatic ring enhances its reactivity, making it suitable for:
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Electrophilic aromatic substitution.
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Cross-coupling reactions (e.g., Suzuki or Heck reactions).
Spectroscopic Analysis
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to confirm the identity of this compound:
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Proton NMR (1H^1H1H): Signals from aromatic protons, allylic protons, and amine hydrogens.
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Carbon NMR (13C^13C13C): Distinct peaks for aromatic carbons and allylic carbons.
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Mass Spectrometry: Molecular ion peak at , corresponding to its molecular weight.
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